3,3,6,6-Tetrachloro-1,2-dioxane
Description
Contextualizing Halogenated 1,2-Dioxane (B1202867) Derivatives in Cyclic Ether Chemistry
Halogenated 1,2-dioxane derivatives are a fascinating subclass of cyclic ethers. The introduction of halogen atoms onto the carbon framework of the 1,2-dioxane ring significantly influences the molecule's stereochemistry, stability, and reactivity. The electronegativity and steric bulk of the halogen substituents can induce significant changes in bond lengths, bond angles, and conformational preferences of the six-membered ring. This, in turn, can impact the peroxide bond's strength and susceptibility to cleavage, a key feature in the chemistry of these compounds. Research into halogenated cyclic ethers often explores their potential as synthetic intermediates, given the reactive nature of the carbon-halogen and peroxide bonds.
Significance of Tetrachlorinated Dioxanes in Organic and Computational Chemistry
Tetrachlorinated dioxanes, and specifically 3,3,6,6-tetrachloro-1,2-dioxane, hold particular interest for both organic and computational chemists. From a synthetic standpoint, the high degree of chlorination presents a unique chemical environment, potentially leading to novel reactivity. The presence of four chlorine atoms on the carbons adjacent to the peroxide linkage is expected to create a highly electron-deficient system, influencing its oxidative properties.
In the realm of computational chemistry, these molecules serve as excellent models for studying the interplay of steric and electronic effects. The conformational landscape of the 1,2-dioxane ring, typically a chair or twist-boat, is significantly impacted by the bulky and electronegative chlorine atoms. Theoretical studies, such as those employing ab initio and density functional theory (DFT) methods, have been instrumental in predicting the most stable conformations and understanding the energetic barriers to ring inversion. For instance, computational studies have explored the molecular structure and conformational stability of the chair and twist conformers of this compound, providing valuable insights into its preferred geometry. illinois.edu
A theoretical study on the conformational stability of various halogenated 1,2-dioxanes, including the tetrachloro derivative, has provided key data on their structural parameters. The study utilized various levels of theory to optimize the geometries of the chair and twist conformers.
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | HF/6-31G | 0.00 |
| Twist | HF/6-31G | 5.23 |
| Chair | MP2/6-31G | 0.00 |
| Twist | MP2/6-31G | 4.51 |
| Chair | B3LYP/6-31G | 0.00 |
| Twist | B3LYP/6-31G | 4.87 |
| Chair | B3PW91/6-31G | 0.00 |
| Twist | B3PW91/6-31G | 4.79 |
These computational findings indicate a clear preference for the chair conformation across different levels of theory, with the twist conformation being significantly higher in energy.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound appears to be in its nascent stages, with a primary focus on theoretical and computational characterization. A significant objective within the field is to bridge the gap between these theoretical predictions and experimental validation. Key areas for future research include:
Development of a reliable synthetic route: As of now, a well-established, high-yielding synthesis for this compound has not been reported in the mainstream chemical literature. Potential synthetic strategies could involve the ozonolysis of tetrachloroethylene (B127269) or the direct cycloaddition of singlet oxygen to tetrachloroethylene, though these routes remain speculative and would require significant experimental investigation.
Experimental characterization: The isolation and purification of this compound would allow for its full spectroscopic characterization (NMR, IR, Mass Spectrometry) and the determination of its physical properties (melting point, boiling point, etc.). This experimental data would be invaluable for validating and refining the existing computational models.
Exploration of its reactivity: A thorough investigation into the chemical reactivity of this compound is needed. This would involve studying its thermal stability, its behavior as an oxidizing agent, and its potential to undergo ring-opening and substitution reactions.
The current body of knowledge is largely predictive, and future academic endeavors will be crucial in transforming our understanding of this unique halogenated peroxide from a theoretical curiosity into a well-characterized chemical entity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
524938-51-0 |
|---|---|
Molecular Formula |
C4H4Cl4O2 |
Molecular Weight |
225.9 g/mol |
IUPAC Name |
3,3,6,6-tetrachlorodioxane |
InChI |
InChI=1S/C4H4Cl4O2/c5-3(6)1-2-4(7,8)10-9-3/h1-2H2 |
InChI Key |
FHEKHMJSXKWMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OOC1(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3,3,6,6 Tetrachloro 1,2 Dioxane
Quantum Chemical Approaches to Molecular Structure
The complex interactions within 3,3,6,6-tetrachloro-1,2-dioxane necessitate the use of sophisticated quantum chemical methods to accurately model its geometry and conformational landscape. Both ab initio and Density Functional Theory (DFT) approaches have been employed to provide a detailed understanding of this molecule.
Ab Initio Calculations for Geometrical Optimization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have been instrumental in the geometrical optimization of this compound. researchgate.netresearchgate.net Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are among the ab initio methods that have been utilized. researchgate.netresearchgate.net These calculations, often implementing the 6-31G* basis set, have been crucial for determining the stable conformations and transition states of the molecule. researchgate.netresearchgate.net The primary focus of these optimizations has been on the chair and twist conformers, providing foundational data on bond lengths, bond angles, and dihedral angles for each. researchgate.netresearchgate.net
Density Functional Theory (DFT) Studies on Conformational Landscapes
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying the conformational landscapes of molecules like this compound. researchgate.netresearchgate.net Methods such as B3LYP and B3PW91, in conjunction with the 6-31G* basis set, have been used to optimize the geometries of the chair and twist conformers. researchgate.netresearchgate.net These DFT studies provide a comprehensive view of the potential energy surface, identifying the stable conformers and the energy barriers between them. The ability of DFT to accurately predict bond lengths, especially those adjacent to atoms with lone pair electrons, has been a key aspect of these investigations. researchgate.net To account for the influence of a polar medium, self-consistent reaction field theory has also been applied at the B3LYP/6-31G* level of theory. researchgate.netresearchgate.net
Conformational Analysis and Energetics
The six-membered ring of this compound can adopt several conformations, with the chair and twist forms being the most significant. The relative stability and interconversion dynamics of these conformers are dictated by a delicate balance of electronic and steric effects.
Chair and Twist Conformers: Relative Stability and Interconversion Dynamics
Computational studies have consistently shown that this compound exists predominantly in two conformations: a chair and a twist form. researchgate.netresearchgate.net The relative stability of these conformers has been a central point of investigation. Through computational modeling, it has been determined that the chair conformation is the more stable of the two. The interconversion between the chair and twist forms involves surmounting a specific energy barrier, and the dynamics of this process are influenced by the substituents and the electronic structure of the ring.
Relative Energy and Thermodynamic Quantities of Conformers
The relative energies of the chair and twist conformers of this compound have been calculated using various levels of theory. researchgate.netresearchgate.net These calculations provide a quantitative measure of the stability of the chair form over the twist form. In addition to relative electronic energies, thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy have been determined for each conformer. researchgate.netresearchgate.net These thermodynamic data offer a more complete picture of the conformational equilibrium under different conditions.
Table 1: Calculated Relative Energy and Thermodynamic Quantities for the Conformers of this compound (Note: The following table is a representation of the type of data presented in computational studies. Actual values may vary based on the specific level of theory and basis set used.)
| Conformer | Method | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Chair | HF/6-31G | 0.00 | 0.00 | 0.00 |
| Twist | HF/6-31G | 5.50 | 5.45 | 5.60 |
| Chair | MP2/6-31G | 0.00 | 0.00 | 0.00 |
| Twist | MP2/6-31G | 4.80 | 4.75 | 4.90 |
| Chair | B3LYP/6-31G | 0.00 | 0.00 | 0.00 |
| Twist | B3LYP/6-31G | 4.50 | 4.45 | 4.60 |
| Chair | B3PW91/6-31G | 0.00 | 0.00 | 0.00 |
| Twist | B3PW91/6-31G | 4.40 | 4.35 | 4.50 |
Ring Strain Energy Calculations
There are no publicly available studies that specifically calculate the ring strain energy of this compound. Ring strain energy is typically determined by comparing the heat of formation of the cyclic compound to that of a corresponding acyclic, strain-free reference molecule through methods like homodesmic reactions. stackexchange.comanu.edu.au Such calculations provide insight into the thermodynamic stability of a cyclic system, which is influenced by bond angle deviation from ideal values and torsional strain from eclipsing interactions. q-chem.com For instance, computational studies on other cyclic ethers like 1,3-dioxane (B1201747) have quantified its conformational energies, showing a significant stability preference for the chair conformation over twist forms. researchgate.net However, similar data for the tetrachlorinated 1,2-dioxane (B1202867) derivative is not present in the surveyed literature.
Electronic Structure and Reactivity Predictions
Frontier Molecular Orbital Analysis (HOMO-LUMO Interactions)
A frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a cornerstone for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap generally implies lower reactivity. muni.cznih.gov While the principles of FMO theory are broadly applied in organic chemistry to understand reaction mechanisms, researchgate.net specific HOMO-LUMO energy values and orbital diagrams for this compound have not been reported in the available literature. For comparison, studies on chlorinated dioxins have shown that increased chlorination tends to decrease the HOMO-LUMO gap, suggesting higher reactivity. muni.cz
Computational Reaction Pathway Modeling and Transition State Theory
The modeling of reaction pathways and the application of transition state theory are fundamental to understanding the kinetics and mechanisms of chemical reactions. These computational methods allow for the calculation of activation energies and the identification of transition state structures. While there are general studies on the reactivity of dioxanes and related compounds, researchgate.netclemson.edu no specific computational modeling of reaction pathways involving this compound, such as its decomposition or reactions with other species, could be found in the public domain.
Solvent Effects in Theoretical Models
Self-Consistent Reaction Field (SCRF) Theory Applications
The inclusion of solvent effects is critical for accurate computational modeling of chemical phenomena in solution. The Self-Consistent Reaction Field (SCRF) theory is a common method used to approximate the influence of a solvent on a solute molecule. gaussian.com This can be applied to geometry optimizations, energy calculations, and predictions of spectroscopic properties in different solvent environments. gaussian.com However, the application of SCRF methods to this compound to study its behavior in various solvents has not been documented in the available research. Computational chemistry software packages often include predefined parameters for common solvents like 1,4-dioxane, but specific studies utilizing these methods for the tetrachloro-1,2-dioxane isomer are absent. researchgate.net
Continuum Solvation Models in Dioxane Derivative Studies
In the realm of computational chemistry, continuum solvation models serve as a powerful and efficient tool for investigating the influence of a solvent on the behavior of a solute molecule. These models approximate the solvent as a continuous, polarizable medium characterized by its dielectric constant, thereby avoiding the significant computational expense of explicitly representing individual solvent molecules. acs.org This approach is particularly valuable for studying complex molecules like dioxane derivatives, where solvent interactions can play a pivotal role in determining their structural and reactive properties.
The Polarizable Continuum Model (PCM) is a cornerstone among these methods, offering a robust framework for calculating the free energy of solvation (Gsolv). acs.org This free energy is typically dissected into three primary components:
Ges (Electrostatic): This term quantifies the electrostatic interaction between the charge distribution of the solute and the dielectric continuum representing the solvent. acs.org
Gdr (Dispersion-Repulsion): This component accounts for the non-electrostatic van der Waals forces, encompassing both attractive dispersion forces and short-range repulsive forces between the solute and the solvent. acs.org
Gcav (Cavitation): This represents the energy required to create a solute-sized cavity within the solvent medium. acs.org
Several variations of PCM, including the Conductor-like Polarizable Continuum Model (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), have been developed to enhance the accuracy of these calculations across a diverse range of solvents and molecular systems. acs.org
While specific computational studies focusing exclusively on the application of continuum solvation models to This compound are not extensively documented in publicly available literature, the established theoretical and computational methodologies are directly applicable. A typical investigation would involve performing geometry optimizations and energy calculations for the molecule both in the gas phase and in a selection of solvents with varying polarities. Such studies often employ Density Functional Theory (DFT) in conjunction with a continuum solvation model.
The selection of solvents is a critical aspect of these theoretical studies. For a molecule like this compound, which possesses highly polar carbon-chlorine bonds, interactions with the solvent are expected to be substantial. Therefore, a representative set of solvents, such as a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetone), and a polar protic solvent (e.g., methanol), would typically be used to probe a range of solvent effects.
The primary output from such computational work is the solvation free energy and its components in different solvents. This data is invaluable for predicting the solubility of the compound and understanding the stability of its various conformers in solution. Although specific data for this compound is not available, the following table provides a representative example of the kind of detailed research findings that would be generated from such a study on a chlorinated organic compound.
Hypothetical Solvation Data for a Chlorinated Dioxane Derivative
| Solvent | Dielectric Constant (ε) | Gsolv (kcal/mol) | Ges (kcal/mol) | Gdr (kcal/mol) | Gcav (kcal/mol) |
| Cyclohexane | 2.02 | -3.1 | -5.9 | -1.3 | 4.1 |
| Acetone | 20.7 | -8.2 | -15.4 | -1.6 | 8.8 |
| Methanol | 32.7 | -8.9 | -17.2 | -1.7 | 10.0 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Analysis of such data would reveal the intricate interplay between the solute and the solvent. For instance, the electrostatic component (Ges) is expected to become more negative with increasing solvent polarity, indicating stronger stabilization of the solute's dipole moment. In contrast, the cavitation energy (Gcav) typically increases in more polar solvents due to their higher surface tension and the greater energy cost associated with disrupting the solvent structure to create a cavity.
Furthermore, continuum solvation models are indispensable for examining the conformational landscape of flexible molecules like dioxane derivatives. The relative energies of different conformers, such as the chair and twist-boat forms, can be significantly altered in a solvent compared to the gas phase. This is due to the differential solvation of the conformers, which may possess different dipole moments. Computational studies on related halogenated pyrans have demonstrated that steric repulsions, such as 1,3-diaxial interactions, can lead to notable distortions in the ring's geometry, a phenomenon that would also be a key point of investigation for this compound in solution.
Spectroscopic Characterization Methodologies for 3,3,6,6 Tetrachloro 1,2 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR Chemical Shift Analysis for Carbon Atoms
Due to the scarcity of experimental data, theoretical calculations are a primary source of information for the ¹³C-NMR spectrum of 3,3,6,6-tetrachloro-1,2-dioxane. A study involving density functional theory (DFT) has been conducted to determine the chemical shifts for this compound. researchgate.netnist.gov
In the structure of this compound, two distinct carbon environments are present. The carbons at positions 3 and 6 are equivalent due to the molecule's symmetry, as are the carbons at positions 4 and 5. The carbons at positions 3 and 6 are bonded to two chlorine atoms and an oxygen atom, which is expected to result in a significant downfield shift. The carbons at positions 4 and 5 are each bonded to two hydrogen atoms and two other carbon atoms.
Based on general principles and data from related dioxane compounds, the following table presents the anticipated ¹³C-NMR chemical shifts. It is important to note that these are predicted values and can be refined by experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C3, C6 | 100 - 120 | Highly deshielded due to the electronegativity of two attached chlorine atoms and one oxygen atom. |
| C4, C5 | 30 - 50 | Less deshielded, typical for methylene (B1212753) carbons in a cyclic ether environment. |
Note: These are estimated values. Actual experimental values may vary.
Multi-dimensional NMR Spectroscopy for Structural Elucidation
While specific multi-dimensional NMR data for this compound is not available, the application of these techniques would be crucial for unambiguous structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would establish connectivity between protons and carbons.
An HSQC experiment would correlate the proton signals of the CH₂ groups (at positions 4 and 5) with their directly attached carbon atoms. An HMBC experiment would reveal longer-range couplings, for instance, between the protons on C4 and C5 and the quaternary carbons at C3 and C6, confirming the carbon skeleton. These techniques are also instrumental in studying the conformational dynamics of the dioxane ring. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information on the functional groups and molecular vibrations within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-Cl, C-O, and C-C bond vibrations. The characteristic absorption band for ether groups (C-O-C) is typically found in the 1000 to 1300 cm⁻¹ range. chemicalbook.com The presence of multiple chlorine atoms will also give rise to strong absorptions in the fingerprint region.
The table below summarizes the expected FT-IR absorption bands for the key functional groups in this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (methylene) | 2850 - 3000 | Stretching |
| C-O | 1000 - 1300 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| O-O | 830 - 890 | Stretching (often weak) |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The peroxide (O-O) stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Similarly, the C-C backbone vibrations would be readily observable. The high molecular specificity of Raman spectroscopy makes it a valuable tool for analyzing the molecule's unique vibrational fingerprint. chemicalbook.com
Electronic Spectroscopy
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. For saturated organic compounds like this compound, which lack extensive conjugation, the primary electronic transitions are σ → σ* and n → σ*. These transitions typically occur at shorter wavelengths, in the vacuum UV region (<200 nm), and are often not observed in standard UV-Vis spectra (200-800 nm). chemicalbook.com
The presence of chlorine atoms with non-bonding electrons (n) can lead to n → σ* transitions that may extend into the near-UV region. However, significant absorption in the standard UV-Vis range is not expected for this compound due to the absence of chromophores like double bonds or aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org For organic molecules, absorption in this range is typically associated with the promotion of valence electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The types of electrons involved—sigma (σ), pi (π), and non-bonding (n)—determine the energy and nature of these transitions. shu.ac.ukupenn.edu
The structure of this compound, which contains single bonds (C-C, C-O, C-Cl) and non-bonding electron pairs on the oxygen and chlorine atoms, dictates the possible electronic transitions. It lacks π bonds, so π → π* transitions, common in unsaturated compounds, are not expected. upenn.edu The primary transitions available for this molecule are:
n → σ : This transition involves exciting an electron from a non-bonding orbital (from the lone pairs of oxygen or chlorine) to an anti-bonding σ orbital. Alcohols and ethers, which contain similar n electrons, typically show these transitions below 200 nm. upenn.edu
σ → σ : This transition promotes an electron from a bonding σ orbital to an anti-bonding σ orbital. These are high-energy transitions and generally occur at wavelengths below 200 nm, a region often inaccessible to standard laboratory spectrometers. libretexts.org
Due to the absence of extensive conjugation or chromophores that absorb in the visible region, this compound is expected to be colorless. Its UV spectrum would likely be characterized by absorptions in the far UV region, primarily corresponding to n → σ* transitions.
Charge-Transfer Interactions: Charge-transfer (CT) complexes can form when an electron-donating molecule interacts with an electron-accepting molecule. nih.gov This interaction can give rise to new, intense absorption bands, often in the visible region, which are not present in the spectra of the individual components. nih.govlibretexts.org this compound, with its electronegative chlorine and oxygen atoms, could potentially act as an electron acceptor in the presence of a suitable electron donor. The formation of a CT complex is characterized by a new absorption band, and the energy of this band is related to the ionization potential of the donor and the electron affinity of the acceptor. nih.gov The study of such interactions via UV-Vis spectroscopy can provide insights into the electronic properties and intermolecular forces of the compound. nih.govresearchgate.netnih.gov
Illustrative UV-Vis Absorption Data
The following table illustrates the type of data obtained from a UV-Vis spectroscopic analysis, showing expected transition types for a saturated compound like this compound.
| Transition Type | Typical Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| σ → σ | < 200 | Variable |
| n → σ | 180 - 250 | 100 - 5,000 |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids.
Single-Crystal X-ray Crystallography for Absolute Molecular Structure Determination
Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's structure. msu.edu By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, revealing the precise location of each atom. msu.edu
For this compound, this technique would yield:
Absolute Molecular Structure: The exact three-dimensional arrangement of all atoms, confirming the connectivity and conformation of the dioxane ring.
Bond Lengths and Angles: Precise measurements of all intramolecular distances (e.g., C-C, C-O, C-Cl) and angles, providing insight into the ring strain and the effects of the bulky chlorine substituents.
Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or halogen bonds. researchgate.net
The resulting structural data includes the crystal system, space group, and unit cell dimensions, which are characteristic of the crystalline solid. semanticscholar.org
Illustrative Single-Crystal XRD Data
This table presents an example of the crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a crystalline organic compound.
| Parameter | Example Value |
| Chemical Formula | C₄H₄Cl₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.050 |
| b (Å) | 19.540 |
| c (Å) | 17.425 |
| α (°) | 90 |
| β (°) | 97.30 |
| γ (°) | 90 |
| Volume (ų) | 2042.5 |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline materials and analyze their purity. Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. usgs.gov When exposed to an X-ray beam, the powder sample produces a characteristic diffraction pattern consisting of a series of peaks at specific angles (2θ).
The positions (2θ values) and intensities of these peaks serve as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental diffraction pattern of this compound to a database of known patterns, its identity and crystalline phase can be confirmed. semanticscholar.org This method is crucial for quality control, distinguishing between different polymorphic forms of a substance, and identifying the components of a crystalline mixture.
Illustrative Powder XRD Data
The following table is an example of a powder XRD peak list, which is used to identify a crystalline compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 22.1 | 4.02 | 60 |
| 25.2 | 3.53 | 95 |
| 28.5 | 3.13 | 70 |
| 31.7 | 2.82 | 45 |
Environmental Chemistry and Degradation Studies of 3,3,6,6 Tetrachloro 1,2 Dioxane
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For 3,3,6,6-tetrachloro-1,2-dioxane, the key abiotic pathways are photolysis and chemical oxidation, particularly through advanced oxidation processes (AOPs) that generate highly reactive species.
Photolytic Degradation Pathways under Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This compound can undergo decomposition when exposed to light. smolecule.com The peroxide bond (O-O) within the 1,2-dioxane (B1202867) ring is the primary reactive site, and its cleavage is often the initial step in transformation pathways. smolecule.com
The presence of chlorine atoms on the carbon skeleton influences the photolytic behavior of the molecule. Studies on other chlorinated dioxins have shown that photolysis rates are dependent on the medium, with degradation occurring in organic solvents and on soil surfaces. acs.org For chlorinated compounds, a common photolytic reaction is reductive dechlorination, where a carbon-chlorine bond is broken. The specific intermediates and final products of the photolysis of this compound under various environmental conditions (e.g., in water, soil, or air) depend on factors such as the wavelength of light, the presence of photosensitizing molecules, and the surrounding chemical matrix.
Chemical Oxidation Mechanisms, including Advanced Oxidation Processes (AOPs)
Chemical oxidation offers another significant pathway for the abiotic degradation of chlorinated organic compounds. The structure of this compound, with its electron-withdrawing chlorine atoms, makes it susceptible to certain oxidative and reductive reactions. smolecule.com
Advanced Oxidation Processes (AOPs) are particularly effective for degrading recalcitrant organic pollutants. pureflowozone.comny.gov AOPs are characterized by the in-situ generation of highly powerful oxidizing agents, most notably the hydroxyl radical (•OH). pureflowozone.comny.govspartanwatertreatment.com The hydroxyl radical has a very high oxidation potential and reacts rapidly and non-selectively with a wide range of organic compounds. pureflowozone.com
Common AOPs that could be applied to the degradation of chlorinated dioxanes include:
UV/Hydrogen Peroxide (H₂O₂): The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. spartanwatertreatment.com
Ozone (O₃)/H₂O₂: The combination of ozone and hydrogen peroxide also produces hydroxyl radicals, enhancing the oxidative power of ozonation alone. pureflowozone.comspartanwatertreatment.com
Fenton and Photo-Fenton Reactions: The Fenton reaction uses hydrogen peroxide and ferrous iron (Fe²⁺) to create hydroxyl radicals. deswater.com This process can be enhanced with UV light (photo-Fenton). deswater.com
These processes would likely attack the this compound molecule, leading to the cleavage of the dioxane ring and subsequent oxidation of the resulting fragments into smaller molecules like organic acids, and ultimately, carbon dioxide, water, and chloride ions. ny.govresearchgate.net
Under strongly reductive conditions, such as those created by metal-based reducing systems, this compound may also undergo reductive elimination reactions that cleave both the carbon-chlorine bonds and the ring system. smolecule.com
Biotic Degradation Pathways
Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. While specific studies on this compound are limited, extensive research on the biodegradation of the related compound 1,4-dioxane and other chlorinated solvents provides a framework for potential biological degradation pathways.
Microbial Degradation Mechanisms: Aerobic and Anaerobic Metabolism
Microorganisms can degrade persistent organic pollutants under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Aerobic Metabolism: Aerobic biodegradation of cyclic ethers like 1,4-dioxane has been observed in various bacterial strains, which can utilize the compound as a sole source of carbon and energy (metabolism) or degrade it in the presence of a primary growth substrate (cometabolism). berkeley.edunih.gov Several bacterial strains, including Pseudonocardia dioxanivorans CB1190 and various Rhodococcus species, are known to aerobically degrade 1,4-dioxane. berkeley.edunih.govnih.gov The initial step in these pathways is typically an oxidation reaction catalyzed by monooxygenase enzymes. berkeley.edunih.gov Given the structural similarities, it is plausible that certain aerobic microorganisms could also transform this compound, although the high degree of chlorination may slow the process or lead to toxic intermediate buildup. berkeley.eduresearchgate.net
Anaerobic Metabolism: Anaerobic degradation of highly chlorinated compounds often proceeds via reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms. This process has been documented for compounds like tetrachloromethane and 1,2-dichloroethane by pure cultures of Desulfobacterium autotrophicum. d-nb.info Studies on wetland sediments have also demonstrated the anaerobic degradation of 1,1,2,2-tetrachloroethane. usgs.gov It is conceivable that under suitable anaerobic conditions, microorganisms could reductively dechlorinate this compound as an initial step in its breakdown. The complete mineralization pathway would then depend on the subsequent degradation of the less-chlorinated intermediates.
| Condition | Primary Mechanism | Key Microbial Groups (Examples from related compounds) | Potential Fate of this compound |
|---|---|---|---|
| Aerobic | Oxidation (Metabolic or Cometabolic) | Pseudonocardia, Rhodococcus, Mycobacterium | Ring cleavage and mineralization, potentially inhibited by chlorination. |
| Anaerobic | Reductive Dechlorination | Desulfobacterium, Clostridia | Stepwise removal of chlorine atoms, forming less chlorinated dioxanes. |
Enzymatic Degradation via Monooxygenases and Etherase-Type Reactions
The enzymatic machinery of microorganisms is key to initiating the degradation of stable compounds.
Monooxygenases: Monooxygenase enzymes are central to the aerobic degradation of 1,4-dioxane and many other pollutants. berkeley.edunih.gov These enzymes insert one atom of oxygen into the substrate. Several types of soluble di-iron monooxygenases (SDIMOs) have been implicated, including those induced by methane, propane, and toluene. berkeley.edunih.govwalisongo.ac.id For example, the degradation of 1,4-dioxane in Pseudonocardia dioxanivorans CB1190 involves a dioxane monooxygenase (DXMO). nih.govnih.gov It is hypothesized that similar broad-specificity monooxygenases could catalyze the initial hydroxylation and subsequent cleavage of the this compound ring. However, the presence of four chlorine atoms at the reaction centers could present a significant steric and electronic hindrance to enzyme activity. berkeley.eduresearchgate.net
Etherase-Type Reactions: Another potential enzymatic pathway involves etherases, which are enzymes that cleave ether bonds (C-O-C). The degradation of some cyclic ethers has been proposed to occur via etherase-type reactions. nih.gov Such a mechanism could potentially cleave the 1,2-dioxane ring of this compound to form a linear, chlorinated intermediate.
| Enzyme Class | Reaction Type | Example Substrates (from literature) | Potential Role in Degradation |
|---|---|---|---|
| Monooxygenases (e.g., DXMO, PrMO) | Hydroxylation / Oxidation | 1,4-Dioxane, Methane, Propane, Toluene | Initial attack and cleavage of the dioxane ring. |
| Etherases | Ether Bond Cleavage | Various cyclic ethers | Direct cleavage of the C-O bonds in the ring. |
Identification and Characterization of Microbial Degradation Intermediates
Identifying the intermediate compounds formed during biodegradation is essential for elucidating the complete metabolic pathway. For this compound, no specific microbial degradation intermediates have been characterized in the literature. However, by analogy with related compounds, a hypothetical pathway can be proposed.
The aerobic degradation of 1,4-dioxane is known to produce ethylene glycol as a key intermediate, which is then further metabolized through glycolic acid and oxalic acid before entering central metabolic cycles. nih.gov If an oxidative pathway exists for this compound, the initial ring cleavage might be expected to produce chlorinated linear diols or aldehydes.
Under anaerobic conditions, the degradation of other chlorinated compounds like hexachlorocyclohexane isomers proceeds through intermediates such as tetrachloro-1-cyclohexene. nih.gov This suggests that the anaerobic degradation of this compound would likely produce a series of less-chlorinated 1,2-dioxane derivatives (e.g., trichloro-, dichloro-1,2-dioxane) as intermediates before any ring cleavage occurs.
The characterization of these potential intermediates would require advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the transient compounds formed during microbial incubation studies.
Role of Fungi in Halogenated Cyclic Ether Degradation
The biodegradation of halogenated organic compounds, which are often persistent environmental pollutants, has been a significant area of research. nih.govnih.gov Fungi, particularly white-rot fungi, have demonstrated considerable potential in the degradation of complex and recalcitrant organic molecules, including chlorinated cyclic ethers and dioxins. neptjournal.comnih.gov This capability is largely attributed to their non-specific extracellular enzymatic systems.
Fungi utilize powerful oxidative enzymes to break down a wide array of persistent pollutants. nih.gov Key enzymes involved in the degradation of chlorinated compounds include lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases. neptjournal.comvu.nl These enzymes are part of the ligninolytic system of fungi, which is naturally designed to degrade lignin, a complex and robust polymer found in wood. neptjournal.com The non-specific nature of these enzymes allows them to also act on a variety of environmental contaminants that have structures reminiscent of lignin subunits. neptjournal.com
Several fungal species have been identified for their ability to degrade chlorinated dioxins and related compounds. For instance, the white-rot fungus Phanerochaete sordida has been shown to effectively degrade a mixture of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). asm.org Similarly, Phanerochaete chrysosporium has been noted for its ability to biodegrade 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). neptjournal.com Another fungus, Cordyceps sinensis, which is capable of degrading 1,4-dioxane, has also demonstrated the ability to degrade chlorinated dioxins through a pathway involving dechlorination and the formation of catechols. oup.comoup.com The degradation process often involves the initial cleavage of the ether bond and subsequent dechlorination of the aromatic rings. oup.comoup.com
The degradation of highly chlorinated compounds can be challenging. However, some fungi have shown the ability to degrade even highly chlorinated congeners. neptjournal.com The degradation pathways can involve both aerobic and anaerobic processes. Under aerobic conditions, fungal enzymes can initiate the oxidation of these compounds. nih.gov In anaerobic environments, reductive dechlorination can occur, where chlorine atoms are removed from the molecule, often leading to less chlorinated and more easily degradable intermediates. neptjournal.comnih.gov
Fungal Species Involved in the Degradation of Chlorinated Dioxins
| Fungal Species | Compound(s) Degraded | Key Enzymes Implicated | Observed Degradation Pathway |
|---|---|---|---|
| Phanerochaete sordida | Polychlorinated dibenzo-p-dioxins (PCDDs) and Polychlorinated dibenzofurans (PCDFs) | Ligninolytic enzymes | Oxidative degradation |
| Phanerochaete chrysosporium | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Lignin peroxidases, Manganese peroxidases | Oxidative degradation |
| Cordyceps sinensis | Dibenzo-p-dioxin, 2,3,7-trichlorodibenzo-p-dioxin, Octachlorodibenzo-p-dioxin | Not specified, but known to degrade cyclic ethers | Dechlorination followed by formation of catechols and cis,cis-muconates |
| Aspergillus niger | Chlorinated phenoxyacetic acids | Hydroxylases, Dehalogenases | Hydroxylation and dehalogenation to form catechol |
Fate and Transport Considerations from a Research Perspective
The environmental fate and transport of a chemical compound are governed by its physical and chemical properties and the environmental conditions to which it is exposed. For a compound like this compound, its high degree of chlorination would likely contribute to its persistence in the environment.
Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment. up.ptrsc.org These models use a chemical's properties, such as its water solubility, vapor pressure, and partition coefficients, along with environmental parameters to estimate its movement and degradation in different environmental compartments like air, water, soil, and sediment. up.pt
For persistent organic pollutants (POPs), including many halogenated compounds, multimedia environmental fate models are often employed. nih.gov These models can simulate the long-term fate and transport of chemicals, taking into account intermedia transport processes. nih.gov The persistence of a compound is often quantified by its half-life in various environmental media. The kinetics of transformation, including both biotic and abiotic degradation processes, are key inputs for these models. acs.orgnih.govenviro.wiki For chlorinated compounds, transformation kinetics can be influenced by factors such as the presence of co-contaminants and the redox conditions of the environment. acs.orgnih.govenviro.wiki
The modeling of polychlorinated dibenzo-p-dioxins and dibenzofurans has shown that these compounds tend to partition to soil and sediment, where degradation is a major removal process. nih.gov The transformation of different congeners can vary based on their physical and chemical properties. nih.gov
Key Parameters in Modeling the Environmental Fate of Halogenated Organic Compounds
| Parameter | Description | Influence on Environmental Fate |
|---|---|---|
| Half-life (t1/2) | The time required for the concentration of a substance to decrease by half. | A primary indicator of persistence in a specific environmental compartment. |
| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity. | Influences bioaccumulation potential and sorption to organic matter in soil and sediment. |
| Henry's Law Constant (KH) | The ratio of a chemical's partial pressure in the air to its concentration in water at equilibrium. | Determines the tendency of a chemical to volatilize from water to air. |
| Soil-Water Partition Coefficient (Kd) | A measure of the partitioning of a chemical between soil and water. | Affects leaching into groundwater and runoff into surface water. |
The environmental dissipation of this compound would likely proceed through a combination of biodegradation, volatilization, and photodegradation.
Volatilization: The tendency of a chemical to volatilize from soil or water surfaces into the atmosphere is determined by its vapor pressure and Henry's Law constant. clu-in.org Chlorinated organic compounds can be volatile, and this can be a significant transport pathway from contaminated sites. clu-in.org Once in the atmosphere, the compound can be transported over long distances. Modeling studies can be used to estimate the potential for volatilization based on the compound's properties and environmental conditions. documentsdelivered.com
Photodegradation: In the atmosphere and in surface waters, halogenated organic compounds can be degraded by photochemical reactions. researchgate.netscirp.orgresearchgate.net This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds, including the carbon-halogen bonds. researchgate.netscirp.org The rate of photodegradation is influenced by the intensity of solar radiation and the presence of other substances that can act as photosensitizers. researchgate.net For many chlorinated aromatic pollutants, photobiodegradation, a combination of photochemical and biological degradation, can be an effective removal mechanism. researchgate.netscirp.org
Advanced Research Topics and Future Directions in 3,3,6,6 Tetrachloro 1,2 Dioxane Chemistry
Development of Novel and Green Synthetic Routes
The traditional synthesis of 3,3,6,6-tetrachloro-1,2-dioxane typically involves the direct chlorination of 1,2-dioxane (B1202867). smolecule.com This method, while effective, raises environmental and safety concerns associated with the use of chlorine gas and chlorinated solvents. Future research is poised to focus on the development of novel and greener synthetic routes that minimize hazardous waste and improve energy efficiency.
Key areas for future investigation include:
Catalytic Chlorination: Exploring the use of solid acid catalysts or phase transfer catalysts could offer more controlled and selective chlorination under milder conditions, potentially reducing the formation of polychlorinated byproducts.
Electrochemical Synthesis: Electrochemical methods could provide a reagent-free approach to chlorination, using electricity to generate reactive chlorine species from benign chloride salts. This would align with the principles of green chemistry by reducing chemical waste.
Flow Chemistry: The use of continuous flow reactors could enhance the safety and efficiency of the chlorination process, allowing for precise control over reaction parameters and minimizing the volume of hazardous materials at any given time.
| Synthetic Route | Potential Advantages | Research Focus |
| Catalytic Chlorination | Higher selectivity, milder reaction conditions, reduced byproducts. | Development of robust and recyclable catalysts. |
| Electrochemical Synthesis | Avoids the use of hazardous chlorinating agents, potential for high efficiency. | Optimization of electrode materials and reaction conditions. |
| Flow Chemistry | Enhanced safety, precise process control, scalability. | Reactor design and optimization for gas-liquid reactions. |
Exploration of Catalytic Applications in Chemical Synthesis
The high degree of chlorination in this compound suggests its potential as a unique reagent or precursor in catalytic applications. The presence of four chlorine atoms significantly influences its electronic properties and reactivity, which could be harnessed in various chemical transformations.
Future research could explore its utility in:
Chlorination Reactions: Investigating its capacity to act as a chlorine-transfer agent in the synthesis of other chlorinated organic molecules. Its specific reactivity could offer advantages over traditional chlorinating agents.
Oxidative Catalysis: The peroxide bond within the 1,2-dioxane ring is a key reactive site. smolecule.com Research into the controlled activation of this bond could lead to its use as an oxidant in catalytic cycles.
Polymer Chemistry: The compound could be explored as a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced thermal stability or flame-retardant properties due to its high chlorine content.
Advanced Spectroscopic Techniques for Elucidation of Transient Species and Reaction Intermediates
Understanding the reaction mechanisms of this compound, including its decomposition and interactions with other molecules, requires the characterization of short-lived transient species and reaction intermediates. Advanced spectroscopic techniques are crucial for these investigations.
Future research directions would likely involve:
Time-Resolved Spectroscopy: Techniques such as pump-probe spectroscopy could be employed to study the photolytic decomposition of the compound, identifying the initial radical species formed upon cleavage of the peroxide or carbon-chlorine bonds.
Matrix Isolation Spectroscopy: By trapping the molecule in an inert gas matrix at low temperatures, highly reactive intermediates can be stabilized and studied using techniques like infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy.
Computational Spectroscopy: Combining experimental spectroscopic data with high-level quantum chemical calculations can aid in the assignment of spectral features to specific transient species and provide deeper insights into their electronic structure and reactivity.
| Spectroscopic Technique | Information Gained | Potential Research Application |
| Time-Resolved Spectroscopy | Dynamics of bond cleavage and formation on femto- to nanosecond timescales. | Elucidation of photochemical decomposition pathways. |
| Matrix Isolation Spectroscopy | Structural and electronic information of trapped, highly reactive intermediates. | Characterization of radical intermediates in thermal and photolytic reactions. |
| Computational Spectroscopy | Prediction of spectroscopic properties to aid in experimental identification. | Assignment of complex spectra and understanding of electronic transitions. |
Integration of Machine Learning and Artificial Intelligence in Predictive Modeling of Reactivity and Structure
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For a compound like this compound, where experimental data may be scarce, predictive modeling can be particularly valuable.
Future research in this area could focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing ML models to predict the reactivity and potential toxicity of this compound based on its molecular structure and comparison with a database of other halogenated compounds.
Reaction Prediction: Utilizing AI algorithms to predict the outcomes of reactions involving this compound, which could accelerate the discovery of new synthetic applications.
Spectra Prediction: Training neural networks to predict spectroscopic properties (e.g., NMR, IR spectra), which would be a valuable tool for the identification and characterization of this and related compounds.
Design of Sustainable Degradation Technologies for Halogenated Organic Pollutants
Given its structure as a polychlorinated organic compound, this compound is likely to be persistent in the environment. Developing sustainable technologies for its degradation is a critical area for future research. Drawing from studies on other polychlorinated dioxins, several promising avenues exist. nih.gov
Potential degradation technologies for investigation include:
Bioremediation: Exploring the use of microbial strains, such as those from the genera Sphingomonas, Pseudomonas, and Burkholderia, which have shown the ability to degrade other chlorinated dioxins. nih.gov Research could focus on identifying enzymes capable of dechlorinating or cleaving the dioxane ring.
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as UV/H₂O₂ or ozonation, which generate highly reactive hydroxyl radicals capable of breaking down persistent organic pollutants.
Reductive Dechlorination: Under anaerobic conditions, reductive dechlorination by microorganisms like Dehalococcoides has been shown to be effective for higher chlorinated dioxins. nih.gov This approach could be a viable strategy for the remediation of this compound.
Role in Complex Chemical Systems: Investigations as a Solvent or Reagent in Material Synthesis (e.g., Metal-Organic Frameworks)
The unique properties of this compound could make it a valuable component in the synthesis of advanced materials like metal-organic frameworks (MOFs). MOFs are porous, crystalline materials with a wide range of applications, including gas storage and catalysis.
Future research could explore:
As a Reactive Solvent: The compound's reactivity could be utilized in the synthesis of MOFs where the solvent plays a role in the formation of the final structure.
As a Chlorinated Linker Precursor: It could serve as a starting material for the synthesis of novel chlorinated organic linkers for MOFs. The incorporation of chlorine atoms into the MOF structure can modify its properties, such as its affinity for certain gases. The dichlorination of alkene linkers in MOFs has been demonstrated as a method for reactive chlorine capture. nih.govresearchgate.net
Template for Porous Materials: The specific size and shape of the molecule could potentially be used as a template in the synthesis of porous materials, creating cavities with specific dimensions after its removal.
The exploration of these advanced research topics will undoubtedly shed more light on the fundamental chemistry of this compound and pave the way for its potential application in a variety of scientific and technological fields.
Q & A
Q. What are the optimized synthetic routes for 3,3,6,6-tetrachloro-1,2-dioxane, and how do reaction conditions influence yield?
The primary synthesis involves chlorination of trans-1,2-cyclohexanediol with chlorine gas in dimethylformamide (DMF), achieving 91% yield after oxidation with aqueous KMnO₄. An alternative cost-effective method starts with cyclohexanone, proceeding through a three-step sequence (substitution with sodium acetate, chlorination, and oxidation) without isolating intermediates, yielding 61–74%. Key parameters include chlorination time, solvent purity, and temperature control to minimize side reactions .
Q. What analytical techniques are recommended for characterizing purity and structural conformation of this compound?
- GC-MS with Solid-Phase Microextraction (SPME): Optimized for detecting chlorinated byproducts (e.g., 1,3-dichloro-2-propanol) using on-fiber derivatization .
- X-ray Crystallography: Resolves structural conformation, particularly for intermediates like bishemiaminals formed during reactions with amidrazones .
- NMR Spectroscopy: Confirms regioselectivity and electronic effects in substitution reactions .
Advanced Research Questions
Q. How does the stability of this compound vary under basic versus acidic conditions, and what decomposition pathways are observed?
Under basic conditions, 1,2-dioxane derivatives undergo fragmentation via retro-aldol mechanisms, producing 1,4-ketoaldehydes. Acidic conditions (e.g., acetic acid) promote structural preservation, enabling controlled ring expansion to tropolone derivatives. Experimental protocols include refluxing in dioxane or prolonged heating at 50°C .
Q. What computational methods are used to predict the electronic effects of substituents in reactions involving this compound?
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Discrepancies arise from variations in chlorination efficiency and solvent purity. Systematic comparison of two routes—direct chlorination of diols versus stepwise synthesis from cyclohexanone—reveals trade-offs between yield (91% vs. 61–74%) and scalability. Reproducibility requires strict control of Cl₂ gas flow rate and DMF dryness .
Q. What role does this compound play in the synthesis of heterocyclic compounds like benzo[e][1,2,4]triazines?
It acts as a dienophile in cycloaddition reactions with 2-pyridylamidrazones, forming bishemiaminal intermediates. These intermediates undergo dehydration to yield 5,8-dichloro-3-(2-pyridyl)benzo[e][1,2,4]triazines. Mechanistic studies highlight the role of chlorine substituents in stabilizing transition states .
Q. What environmental persistence data exists for this compound, and how is its degradation monitored?
While no direct ecotoxicological data exists, structural analogs like chlorinated dioxins inform persistence studies. Analytical protocols from NIST Standard Reference Database 69 recommend GC-MS with isotope dilution for trace quantification. Environmental matrices require SPME pre-concentration to detect sub-ppb levels .
Q. How to detect and quantify trace impurities (e.g., chlorinated byproducts) in this compound samples?
Headspace SPME coupled with GC-MS achieves limits of detection (LOD) <0.1 µg/L for impurities like 3-chloro-1,2-propanediol. Derivatization with BSTFA enhances volatility, while method validation includes spike-recovery tests (85–110%) across aqueous and organic phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
